ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(methylcarbamoyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-3-33-23(30)26-13-10-17-18(14-26)34-22(19(17)21(29)24-2)25-20(28)15-6-8-16(9-7-15)35(31,32)27-11-4-5-12-27/h6-9H,3-5,10-14H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOMZJMKLEHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 520.62 g/mol. This compound features a thieno[2,3-c]pyridine core structure, which is known for its diverse biological activities.
Chemical Structure and Properties
- IUPAC Name : Ethyl 3-(methylcarbamoyl)-2-[(4-pyrrolidin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- CAS Number : 534556-02-0
- Molecular Formula :
- Molecular Weight : 520.62 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with thieno[2,3-c]pyridine scaffolds exhibit significant anticancer properties. For instance, derivatives similar to ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
Studies have also reported antimicrobial activities associated with thieno[2,3-c]pyridine derivatives. Ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine has demonstrated effectiveness against various bacterial strains in vitro. The presence of the sulfonamide group is believed to enhance its antibacterial properties by interfering with bacterial folate synthesis.
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- A study conducted on a series of thieno[2,3-c]pyridine derivatives revealed that modifications to the pyridine ring significantly influenced their anticancer activity. Compounds similar to ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7).
Compound Cell Line IC50 (µM) Compound A MCF-7 5.0 Compound B MCF-7 10.0 Ethyl Compound MCF-7 8.5 -
Antimicrobial Activity Assessment :
- In another study assessing the antimicrobial efficacy of thieno[2,3-c]pyridines, ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine showed promising results against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Q & A
Q. Critical Conditions :
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for acylation steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for intermediates .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Q. Answer :
- NMR Spectroscopy :
- HPLC : Monitors reaction progress and ensures >95% purity .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects byproducts (e.g., incomplete sulfonylation) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline intermediates .
Advanced: How can researchers optimize reaction yields when conflicting data are reported for similar thienopyridine syntheses?
Q. Answer :
- Design of Experiments (DoE) : Systematically vary factors (e.g., stoichiometry, solvent ratios) to identify critical parameters. For example, highlights flow chemistry for improved reproducibility .
- Contradiction Resolution :
- If sulfonylation yields vary (e.g., 30% in vs. 45% in ), compare reagent purity or activation methods (e.g., use of DMAP as a catalyst) .
- Address divergent stereochemical outcomes by controlling reaction atmosphere (e.g., inert N2 for moisture-sensitive steps) .
Advanced: What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
Q. Answer :
- Functional Group Modifications :
- Replace pyrrolidinylsulfonyl with morpholinosulfonyl () or piperidinyl variants () to assess sulfonamide flexibility .
- Substitute ethyl ester with methyl or tert-butyl esters to study steric effects .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins .
- Computational Modeling :
- Dock modified structures into protein active sites (e.g., ATP-binding pockets) using AutoDock Vina .
Advanced: How should researchers address discrepancies in reported biological activities of analogous compounds?
Q. Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize variability .
- Metabolic Stability Testing : Compare hepatic microsome stability (e.g., human vs. murine) to explain species-dependent activity differences .
- Off-Target Profiling : Use proteome-wide affinity pulldowns to identify non-specific binding partners confounding activity data .
Basic: What are the roles of the pyrrolidinylsulfonyl and methylcarbamoyl groups in this compound’s reactivity?
Q. Answer :
- Pyrrolidinylsulfonyl :
- Enhances solubility via polar sulfonyl moiety.
- Acts as a hydrogen-bond acceptor, influencing target binding .
- Methylcarbamoyl :
- Provides metabolic stability by resisting esterase cleavage compared to carboxylate .
- Participates in π-π stacking with aromatic residues in enzyme active sites .
Advanced: What strategies can mitigate degradation during long-term storage of this compound?
Q. Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
- Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., sulfonamide hydrolysis) .
- Formulation : Encapsulate in cyclodextrins or liposomes to shield moisture-sensitive groups .
Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetic properties?
Q. Answer :
- ADMET Prediction : Use SwissADME to forecast logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to prioritize stable derivatives .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for structural modifications (e.g., fluorination of the benzamido group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
